(Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-phenylmethoxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21-18-7-6-17(24-14-16-4-2-1-3-5-16)13-19(18)25-20(21)12-15-8-10-22-11-9-15/h1-13H,14H2/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGPLHXCYDUXQG-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzofuran core is reacted with benzyl bromide in the presence of a base like potassium carbonate.
Formation of the Pyridinylmethylene Group: The pyridinylmethylene group can be introduced through a condensation reaction between the benzofuran derivative and 4-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran core or the pyridinylmethylene group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Anticancer Activity
The benzofuran scaffold, which includes the compound of interest, has been associated with various anticancer activities. Research indicates that compounds similar to (Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can induce apoptosis in cancer cells through several mechanisms, including:
- NF-κB Inhibition : This pathway is crucial for cell survival; inhibiting it can lead to decreased tumor growth.
- Apoptosis Induction : Compounds in this class have shown the ability to trigger programmed cell death in cancerous cells.
| Mechanism | Effect |
|---|---|
| NF-κB Inhibition | Suppression of tumor growth |
| Apoptosis Induction | Cell death in cancerous cells |
Anti-inflammatory Effects
Benzofuran derivatives are recognized for their anti-inflammatory properties. The compound has shown promise in reducing pro-inflammatory cytokines such as TNF and IL-1, which are critical in chronic inflammatory conditions.
Case Study : A related benzofuran derivative exhibited a reduction in TNF levels by 93.8% and IL-1 by 98% in vitro, suggesting that this compound may exert similar effects.
DRAK2 Inhibition
DRAK2 (Death-associated protein kinase 2) is a significant target for the development of drugs aimed at protecting islet β-cells from apoptosis, particularly in the context of diabetes. Studies have indicated that derivatives of benzofuran can act as potent DRAK2 inhibitors.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound 40 | 0.33 | Protects islet β-cells from apoptosis |
| Compound 41 | 0.25 | Enhanced selectivity against kinases |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves solventless condensation reactions using microwave irradiation and clay catalysts, yielding high product yields.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.
- Receptor Interaction : The piperidine moiety may facilitate binding to receptors or enzymes, enhancing its therapeutic potential.
Mechanism of Action
The mechanism of action of (Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aurones and benzofuran-3(2H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of Compound 5b with structurally related analogs (Table 1).
Key Comparative Insights
C-6 Substituent Effects :
- The 2,6-dichlorobenzyloxy group in 5b enhances tubulin-binding potency compared to hydroxy-substituted analogs (e.g., 6w, 6y), which show lower activity .
- Alkoxy groups (e.g., methoxy in Compound 4) at C-6 shift activity toward cholinesterase inhibition rather than tubulin targeting .
C-2 Substituent Diversity: Pyridin-4-ylmethylene (5b) and indole-based (5a) substituents confer nanomolar potency against cancer cells, while methoxybenzylidene groups (6w, 6y) lack comparable activity . Substituents like 2,5-dimethoxybenzylidene (CID: 1804018) enable antiviral activity by targeting viral nucleoproteins .
Hydroxy-substituted analogs (6y, 6x) exhibit poor solubility and bioavailability due to high melting points (>250°C) .
Synthetic Accessibility :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, and how do reaction conditions influence stereochemistry?
- Methodological Answer : The compound is typically synthesized via condensation of benzofuran-3(2H)-one derivatives with aromatic aldehydes. For example, in , substituted benzylidene derivatives were synthesized by reacting 6-(benzyloxy)-7-methylbenzofuran-3(2H)-one with substituted benzaldehydes under acidic or basic conditions (e.g., HCl/ethanol or piperidine/ethanol). The (Z)-isomer predominates due to thermodynamic control during crystallization . Reaction temperature and solvent polarity are critical for minimizing side products like (E)-isomers or oxidation byproducts.
Q. How is the purity and stereochemical configuration of this compound validated?
- Methodological Answer : Characterization involves a combination of techniques:
- 1H/13C NMR : Downfield shifts of the benzylidene proton (δ 7.8–8.2 ppm) and carbonyl carbon (δ 180–185 ppm) confirm conjugation .
- X-ray crystallography : Used to resolve stereochemical ambiguity (e.g., applied this for a related benzylidene-benzofuranone) .
- HPLC with chiral columns : Separates (Z)/(E) isomers if crystallization fails .
Advanced Research Questions
Q. What experimental strategies are used to evaluate the biological activity of this compound, particularly in cancer research?
- Methodological Answer :
- In vitro assays : MTT assays on cancer cell lines (e.g., MDA-MB-231, MCF-7) to measure IC50 values. highlights that substituents like pyridinyl groups enhance anticancer activity by inducing G0/G1 cell cycle arrest .
- Mechanistic studies : Flow cytometry (apoptosis via Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) are used. For example, (Z)-benzylidene derivatives in showed mitochondrial depolarization and chromatin condensation .
Q. How do computational studies guide the optimization of this compound for target-specific activity?
- Methodological Answer :
- Molecular docking : Predicts binding to targets like NF-κB ( ) or DRAK2 ( ). Pyridinyl groups in the compound may form hydrogen bonds with active-site residues (e.g., Lys145 in NF-κB) .
- QSAR models : Correlate substituent electronic properties (Hammett σ values) with bioactivity. For instance, electron-withdrawing groups on the benzylidene ring improve antitumor efficacy .
Q. What challenges arise in analyzing contradictory biological data across studies?
- Methodological Answer : Discrepancies may stem from:
- Cell line variability : Sensitivity differences (e.g., MCF-7 vs. HeLa) due to varying expression of drug transporters .
- Solubility issues : Poor aqueous solubility (logP ~3.5) can lead to underestimated in vitro activity. Use of DMSO carriers >0.1% may introduce cytotoxicity artifacts .
- Isomer stability : (Z)-isomers may isomerize to (E)-forms under physiological conditions, altering activity .
Q. How is the stereoselective synthesis of this compound achieved in complex natural product frameworks?
- Methodological Answer : describes a dual-metal-catalyzed asymmetric allylation strategy using benzofuran-3(2H)-one precursors. Synergistic catalysis (e.g., Cu/Zn) controls stereochemistry at the benzylidene position, achieving >90% enantiomeric excess . Chiral ligands like PyBox ( ) are critical for inducing asymmetry in propargylation reactions .
Q. What structural modifications enhance the compound’s bioavailability without compromising activity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
